2-chloro-1-phenyl-1H-indole-3-carbaldehyde

Übersicht

Beschreibung

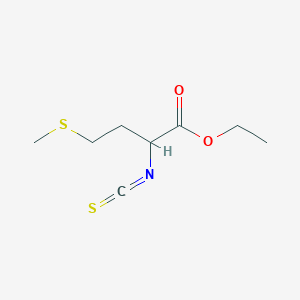

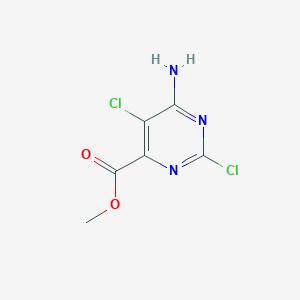

2-chloro-1-phenyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C15H10ClNO . It is a derivative of indole, which is a heterocyclic aromatic organic compound .

Molecular Structure Analysis

The molecular structure of 2-chloro-1-phenyl-1H-indole-3-carbaldehyde consists of an indole ring substituted with a phenyl group at the 1-position, a chlorine atom at the 2-position, and a carbaldehyde group at the 3-position . The exact 3D conformer is not specified in the retrieved sources .Chemical Reactions Analysis

While specific chemical reactions involving 2-chloro-1-phenyl-1H-indole-3-carbaldehyde are not detailed in the retrieved sources, indole-3-carbaldehyde derivatives are known to undergo various reactions . These include C–C and C–N coupling reactions and reductions .Physical And Chemical Properties Analysis

2-chloro-1-phenyl-1H-indole-3-carbaldehyde has a molecular weight of 255.70 g/mol . It has a XLogP3-AA value of 4.1, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . Its topological polar surface area is 22 Ų .Wissenschaftliche Forschungsanwendungen

Multicomponent Reactions in Synthetic Chemistry

Application Summary

1H-Indole-3-carbaldehyde and its derivatives, including “2-chloro-1-phenyl-1H-indole-3-carbaldehyde”, are essential and efficient chemical precursors for generating biologically active structures. They play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules .

Methods of Application

MCRs comprise a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .

Results or Outcomes

The benefits of using MCRs in synthesis could be categorized into three categories. The first advantage is that MCRs are entirely subject to spontaneous synthesis because a simple reaction vessel is used instead of complex equipment, and no intermediates need to be separated. Second, MCRs are more convergent than uni- and bimolecular reactions. Besides, they could be considered as a paradigm of a natural assembly method such as prebiotic evolution .

Pharmaceutical Intermediates

Application Summary

“2-chloro-1-phenyl-1H-indole-3-carbaldehyde” is used as a pharmaceutical intermediate. It plays a crucial role in the synthesis of indole phytoalexin cyclobrassinon .

Methods of Application

The specific methods of application or experimental procedures for this use are not provided in the source. However, as a pharmaceutical intermediate, it is likely used in various chemical reactions to produce the desired end product.

Results or Outcomes

The outcomes of this application would be the successful synthesis of indole phytoalexin cyclobrassinon .

Synthesis of Selected Alkaloids

Application Summary

Indole derivatives, including “2-chloro-1-phenyl-1H-indole-3-carbaldehyde”, are prevalent moieties present in selected alkaloids . They play a significant role in the synthesis of these alkaloids.

Methods of Application

The regioselective construction of enol triflates from 2-azabicyclo[3.3.1]nonane ketones and also indolizations of the resulting ene-hydrazides permitted the effective formation of key indole intermediates . These intermediates assist in the total synthesis of the desired natural alkaloids .

Results or Outcomes

The outcomes of this application would be the successful synthesis of selected natural alkaloids .

Biomimetic Synthesis of Erucalexin

Application Summary

“2-chloro-1-phenyl-1H-indole-3-carbaldehyde” is used in the unprecedented chemical structure and biomimetic synthesis of erucalexin . Erucalexin is a phytoalexin from the wild crucifer Erucastrum gallicum .

Results or Outcomes

The outcomes of this application would be the successful synthesis of erucalexin .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-chloro-1-phenylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO/c16-15-13(10-18)12-8-4-5-9-14(12)17(15)11-6-2-1-3-7-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOEMMFHEICHTSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60310950 | |

| Record name | 2-chloro-1-phenyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-1-phenyl-1H-indole-3-carbaldehyde | |

CAS RN |

38367-40-7 | |

| Record name | 38367-40-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-1-phenyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl [4-(acetylamino)phenoxy]acetate](/img/structure/B1296675.png)